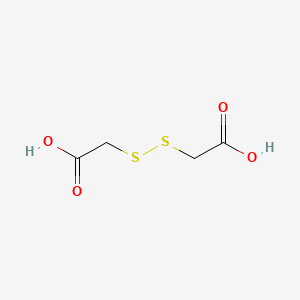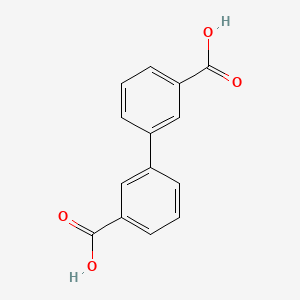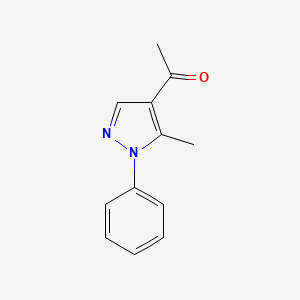
1-(5-甲基-1-苯基-1H-吡唑-4-基)乙酮
描述
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a phenyl group attached to the pyrazole ring and a methyl group at the 5-position, with an ethanone group at the 1-position. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
科学研究应用
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
Molecular simulation studies of related compounds suggest that they may bind to their target’s active site, characterized by lower binding free energy .
Result of Action
Related compounds have shown cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM , suggesting potential antitumor activity.
生化分析
Biochemical Properties
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are crucial for its biological activities and therapeutic potential.
Cellular Effects
The effects of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its analgesic effects are mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This binding interaction reduces pain and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for its detoxification and clearance from the body.
Transport and Distribution
The transport and distribution of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by organic anion transporters and distributed to target tissues, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its effects on cellular respiration and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction typically occurs under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and product purity .
化学反应分析
Types of Reactions: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
相似化合物的比较
- 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone
- 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Uniqueness: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity compared to other pyrazole derivatives .
This detailed overview provides a comprehensive understanding of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEDJUVQMGBVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210142 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6123-63-3 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6123-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006123633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6123-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


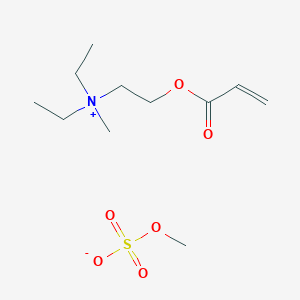
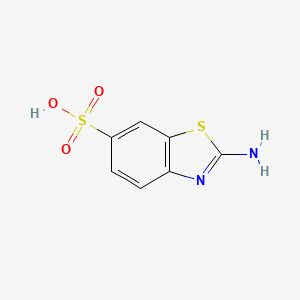
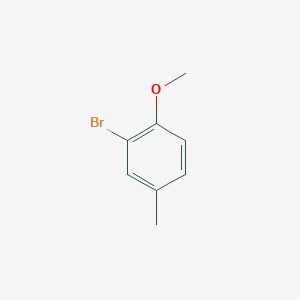
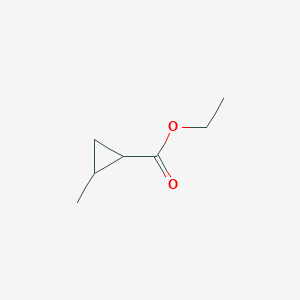
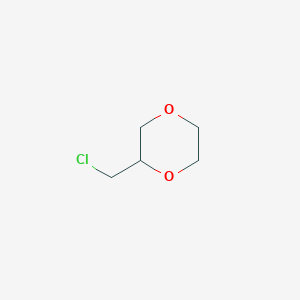
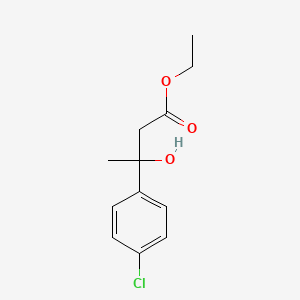
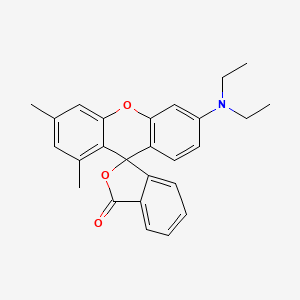
![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)
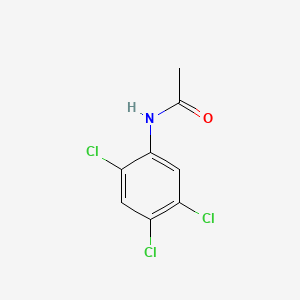
![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)


